2-Bromo-1-methoxy-4-((4-methoxybenzyl)oxy)benzene
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Overview
Description
2-Bromo-1-methoxy-4-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C15H15BrO3. It is a brominated aromatic ether, which means it contains a bromine atom attached to a benzene ring that also has methoxy and methoxybenzyl groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-4-((4-methoxybenzyl)oxy)benzene typically involves the bromination of 1-methoxy-4-((4-methoxybenzyl)oxy)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, possibly using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methoxy-4-((4-methoxybenzyl)oxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products like 2-methoxy-1-methoxy-4-((4-methoxybenzyl)oxy)benzene.
Oxidation: Products like 2-bromo-1-methoxy-4-((4-methoxybenzyl)oxy)benzoic acid.
Reduction: Products like 2-methoxy-1-methoxy-4-((4-methoxybenzyl)oxy)benzene.
Scientific Research Applications
2-Bromo-1-methoxy-4-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for molecules with therapeutic effects.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methoxy-4-((4-methoxybenzyl)oxy)benzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In oxidation reactions, the methoxy groups are converted to more oxidized forms, such as aldehydes or carboxylic acids, through the transfer of electrons.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1-methoxybenzene: Similar structure but with a fluorine atom instead of a methoxybenzyl group.
4-Methoxybenzyl bromide: Similar structure but lacks the additional methoxy group on the benzene ring.
2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-Bromo-1-methoxy-4-((4-methoxybenzyl)oxy)benzene is unique due to the presence of both methoxy and methoxybenzyl groups, which can influence its reactivity and potential applications in synthesis and research. The combination of these functional groups makes it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
2-bromo-1-methoxy-4-[(4-methoxyphenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-12-5-3-11(4-6-12)10-19-13-7-8-15(18-2)14(16)9-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYNNZJHHMYMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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